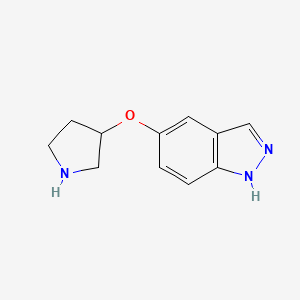

5-(Pyrrolidin-3-yloxy)-1H-indazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H13N3O |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

5-pyrrolidin-3-yloxy-1H-indazole |

InChI |

InChI=1S/C11H13N3O/c1-2-11-8(6-13-14-11)5-9(1)15-10-3-4-12-7-10/h1-2,5-6,10,12H,3-4,7H2,(H,13,14) |

InChI Key |

WFAFQFQJBUXEOC-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC1OC2=CC3=C(C=C2)NN=C3 |

Origin of Product |

United States |

Structure Activity Relationship Sar and Mechanistic Insights

Theoretical Framework of Structure-Activity Relationships

Structure-Activity Relationship (SAR) analysis is a foundational element in drug discovery that investigates how modifications to a molecule's structure influence its biological activity and interaction with a target. oncodesign-services.com By systematically altering and testing a series of related compounds, researchers can identify the key structural features—the pharmacophore—responsible for a molecule's biological effects, including its potency, selectivity, and safety. oncodesign-services.comeurekaselect.com This process is integral for optimizing lead compounds into viable drug candidates. oncodesign-services.com

The biological activity of a molecule is profoundly influenced by its three-dimensional shape (geometry) and its electronic properties (electrostatics). For a compound like 5-(Pyrrolidin-3-yloxy)-1H-indazole to interact with its biological target, such as a protein kinase, it must fit into a specific binding site. This fit is governed by geometric complementarity.

Electrostatic interactions are equally critical. These interactions, which include hydrogen bonds, van der Waals forces, and π-π stacking, determine the strength of the binding between the ligand and the target. mdpi.com For instance, theoretical studies on arylsulphonyl indazole derivatives have highlighted the significance of electrostatic and dispersion terms in the interaction energy with target residues. mdpi.com The distribution of electron density within the molecule, described by its molecular electrostatic potential (MEP), dictates how it will interact with the electrostatic field of the binding pocket. mdpi.com Quantum theory and density functional methods are used to study the geometry and electrostatic properties of indazole derivatives to understand these interactions. rsc.org

SAR studies are instrumental in guiding the lead optimization phase of drug discovery. By establishing relationships between structural modifications and activity, medicinal chemists can rationally design new analogues with improved properties. For example, SAR studies on indazole-3-carboxamides as calcium-release activated calcium (CRAC) channel blockers revealed that the specific regiochemistry of the amide linker is critical for activity. nih.gov One isomer, indazole-3-carboxamide 12d, actively inhibits calcium influx, while its reverse amide isomer is inactive, demonstrating the high degree of structural specificity required. nih.gov

Similarly, in the development of indazole-based protein kinase B/Akt inhibitors, SAR studies led to the discovery of a potent indazole-pyridine analogue. nih.gov These studies often involve creating a series of compounds with modifications at different positions of the core scaffold. For instance, SAR exploration of 1H-indazole derivatives as Rho-associated kinase (ROCK-II) inhibitors involved synthesizing piperazine and piperidine analogues to understand the impact of these groups on potency and selectivity. nih.govresearchgate.net The insights gained from such studies are crucial for developing compounds with enhanced efficacy and better selectivity profiles. nih.govoncodesign-services.com

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov This approach is essential in modern drug design for predicting the activity of new, unsynthesized molecules, thereby prioritizing synthetic efforts and reducing costs. nih.gov

The foundation of a QSAR model is the conversion of a chemical structure into a set of numerical values known as molecular descriptors. ucsb.edu These descriptors quantify various aspects of the molecule's physicochemical properties. They can be categorized as:

Constitutional descriptors: Molecular weight, number of atoms, number of rings. ucsb.edu

Topological descriptors: Describing atomic connectivity.

Geometric (3D) descriptors: Related to the 3D structure of the molecule.

Electronic descriptors: Such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which relate to the molecule's reactivity. ucsb.edu

Once calculated, these descriptors are used as independent variables to build a mathematical model that correlates them with the dependent variable (biological activity, e.g., IC₅₀ or Kᵢ). nih.gov Various statistical methods, such as Multiple Linear Regression (MLR) and Partial Least Squares (PLS), are employed to generate the QSAR equation. nih.govacs.org For instance, 3D-QSAR studies on indazole derivatives as HIF-1α inhibitors used steric and electrostatic fields to build models that provide a framework for designing new inhibitors. nih.gov

| Descriptor Class | Descriptor Name | Description |

|---|---|---|

| Electronic | AATS1v | Average ATS statement for a specified property (e.g., van der Waals volume) |

| Topological | RDF55m | Radial Distribution Function descriptor, weighted by atomic mass |

| Electronic | E1s | A descriptor of the first state energy |

| Topological | ATSC3s | Centered Broto-Moreau autocorrelation of a topological structure, weighted by I-state |

| Topological | AATSC7s | Average centered Broto-Moreau autocorrelation of a topological structure, weighted by I-state |

The descriptors listed are based on a QSAR study of indazole compounds as SAH/MTAN inhibitors and represent common types of descriptors used in the field. nih.gov

The predictive power and reliability of a QSAR model must be rigorously validated. eurekaselect.com Validation is performed using both internal and external methods.

Internal Validation: Techniques like Leave-One-Out (LOO) cross-validation (Q²) assess the model's robustness and stability. researchgate.net In this method, one compound is removed from the dataset, the model is rebuilt, and the activity of the removed compound is predicted. This process is repeated for all compounds.

External Validation: The model's predictive ability is tested on an external set of compounds that were not used in the model's development. nih.gov The correlation coefficient (R²) between the predicted and observed activities of the test set is a key metric. acs.org

A statistically robust QSAR model should have high values for R² (correlation coefficient) and Q² (cross-validated correlation coefficient) and a low Root-Mean-Square Error (RMSE). acs.orgresearchgate.net For example, a QSAR model for RET kinase inhibitors was considered predictive with R² and Q² values of 0.801 and 0.794, respectively. acs.org

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational tools that provide insights into the interactions between a ligand, such as this compound, and its biological target at an atomic level. mdpi.comnih.gov These methods are crucial for understanding the mechanism of action and for structure-based drug design. researchgate.net

Docking simulations predict the preferred orientation and conformation (pose) of a ligand when bound to a receptor's binding site. nih.gov The process involves sampling a large number of possible orientations and scoring them based on their binding affinity. nih.gov This helps in identifying key interactions, such as hydrogen bonds, hydrophobic interactions, and π-cation interactions, that stabilize the ligand-protein complex. mdpi.com

Following docking, Molecular Dynamics (MD) simulations can be performed to study the dynamic stability of the ligand-protein complex over time in a simulated physiological environment. nih.govnih.govnih.gov MD simulations provide a more realistic view of the binding event and can help refine the understanding of the interactions. nih.gov For instance, MD simulations of indazole derivatives bound to HIF-1α showed the stability of the compound in the active site. nih.gov

| Type of Interaction | Interacting Residue (Example) | Ligand Moiety Involved | Significance |

|---|---|---|---|

| Hydrogen Bond | Cys919 | Indazole N-H | Key anchoring interaction in the hinge region of many kinases. |

| π-π Stacking | Phe918 | Indazole aromatic ring | Stabilizes the complex through aromatic ring interactions. mdpi.com |

| Hydrophobic Interaction | Val, Leu, Ile | Pyrrolidine (B122466) ring | Contributes to binding affinity by interacting with nonpolar residues in the binding pocket. |

| π-Cation Interaction | Lys868 | Indazole ring | Electrostatic interaction between the aromatic ring and a positively charged lysine residue. mdpi.com |

This table presents a generalized summary of interactions observed in docking studies of various indazole derivatives with kinase targets, illustrating the types of interactions this compound might form. mdpi.com

In Silico Design and Optimization of Indazole Scaffolds

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of lead compounds. In silico techniques, such as high-throughput screening (HTS) and structure-based drug design, have been successfully applied to the indazole scaffold to enhance potency and selectivity. nih.gov

One prominent example involved an in silico HTS campaign using a published X-ray structure of the ULK1 kinase, which identified a moderately active indazole-based inhibitor. nih.gov Subsequent structure-guided rational design led to significant improvements in potency. This optimization was achieved through specific modifications, including the addition of an amino group at the 3-position of the indazole ring and the substitution of this group with aromatic 10-membered ring systems. nih.gov Molecular dynamics simulations further aid in this process by confirming the long-term stability of potent compounds within the binding site, providing deeper insights into their behavior in a biological system. These computational approaches accelerate the discovery process and allow for a more focused and efficient exploration of chemical space.

Impact of Indazole Substituents on Biological Activities

Modulation of Pharmacological Profiles by Substituents on the Indazole Ring

The nature and position of functional groups on the indazole ring can dramatically alter a compound's potency and selectivity. Structure-activity relationship (SAR) studies on a series of N-Substituted Prolinamido Indazoles as Rho Kinase (ROCK) inhibitors demonstrated a clear trend for substituents at the 5-position. nih.gov The activity was found to be influenced by multiple factors, with the volume of the substituent being important. nih.gov

In another example, modifying the N1-position of a 5-(4-pyridinyl)indazole scaffold with different benzoyl groups was shown to toggle selectivity between haspin and Clk4 kinases. uni-saarland.de Specifically, an N1-(2-acetyl benzoyl) substituent conferred a six-fold selectivity for Clk4, whereas an N1-(4-acetyl benzoyl) group resulted in high selectivity against haspin. uni-saarland.de This highlights how subtle changes to substituents can fine-tune the interaction with different targets, even those with highly homologous ATP-binding sites. uni-saarland.de

| Compound Series | Indazole Ring Substituent | Relative ROCK I Inhibitory Activity |

| Series III | CH₃ | Highest |

| Series III | H | High |

| Series III | Br | Moderate |

| Series III | OCH₃ | Lower |

| Series III | F | Low |

| Series III | NO₂, CN | Lowest |

This table illustrates the influence of different substituent groups on the ROCK I inhibitory activity of (1H-indazole-5-yl)-pyrrolidine-3-carboxamide scaffolds, as reported in a study on N-Substituted Prolinamido Indazoles. The activity trend suggests that multiple factors, including substituent volume, may be important for the activity. nih.gov

Positional Isomerism and Bioactivity

The position of substituents and even the attachment point of side chains on the indazole ring can have a profound effect on biological activity. This concept, known as positional isomerism, is a key consideration in SAR studies.

For instance, research on ROCK inhibitors compared indazole scaffolds where a proline moiety was attached at different positions. It was found that compounds containing a β-proline moiety attached via a carboxamide linker to the 5-position of the indazole ring (a near-linear molecule) had improved activity against ROCK I compared to analogues bearing an α-proline moiety at the same position (an "angular"-shaped molecule). nih.gov

Furthermore, the position of alkylation on the indazole nitrogen atoms (N-1 vs. N-2) is a critical determinant of biological function. The distribution of N-1 and N-2 regioisomers during synthesis can be influenced by steric and electronic effects of other ring substituents. beilstein-journals.org For example, electron-withdrawing groups like NO₂ or CO₂Me at the C-7 position can confer excellent N-2 regioselectivity during alkylation. beilstein-journals.org Since N-1 and N-2 alkylated indazoles often possess distinct biological profiles, controlling this regioselectivity is crucial for synthesizing the desired active isomer.

Role of the Pyrrolidine Moiety in Receptor Recognition and Activity

The pyrrolidine ring is a versatile scaffold in medicinal chemistry, valued for its ability to explore pharmacophore space three-dimensionally due to its non-planar, sp3-hybridized nature. nih.govfrontiersin.org Its stereochemistry and conformational flexibility are key determinants of receptor recognition and biological activity.

Conformational Flexibility and Stereochemical Considerations

The five-membered pyrrolidine ring is not flat; it adopts puckered conformations, often described as "envelope" or "twist," in a phenomenon known as pseudorotation. nih.govnih.gov The specific conformation and the spatial orientation of its substituents can be controlled by the choice of other groups on the ring, which in turn influences pharmacological efficacy. nih.gov

Stereochemistry is of paramount importance. In one study of ROCK inhibitors with a (1H-indazole-5-yl)-pyrrolidine-3-carboxamide scaffold, the (S)-enantiomer was found to have a higher inhibitory activity than the corresponding (R)-enantiomer. nih.gov This demonstrates that the specific 3D arrangement of the pyrrolidine ring and its connection to the indazole core is critical for optimal interaction with the target enzyme. The introduction of fluorine atoms onto the pyrrolidine ring can also induce significant conformational changes, enhancing the stability of certain conformations and thereby impacting biological roles. beilstein-journals.org The limited conformational flexibility of some complex pyrrolidine-based structures can be advantageous, allowing for the construction of more precise structure-activity relationships. nih.gov

| Scaffold | Stereoisomer | Relative Activity (ROCK I Inhibition) |

| (1H-indazole-5-yl)-pyrrolidine-3-carboxamide | (S)-enantiomer | Higher |

| (1H-indazole-5-yl)-pyrrolidine-3-carboxamide | (R)-enantiomer | Lower |

| (1H-indazole-5-yl)-pyrrolidine-2-carboxamide | (R)- and (S)-enantiomers | Similar |

| (1H-indazole-6-yl)-pyrrolidine-3-carboxamide | (R)- and (S)-enantiomers | Similar |

This table summarizes the impact of stereochemistry on the ROCK I inhibitory activity for different indazole-pyrrolidine carboxamide scaffolds. A clear stereochemical preference is observed only when the connection is at the 3-position of the pyrrolidine ring attached to the 5-position of the indazole. nih.gov

Influence of Pyrrolidine Substitution Patterns on Biological Efficacy

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, offers a three-dimensional structure that allows for detailed exploration of the pharmacophore space. The substitution patterns on this ring, including the nature of the substituents, their stereochemistry, and their point of attachment, have a profound impact on the biological efficacy of this compound analogs.

Research on structurally related compounds has illuminated key structure-activity relationships (SAR). For instance, in a series of N-substituted prolinamido indazoles designed as Rho kinase (ROCK) inhibitors, the position of the carboxamide linker on the pyrrolidine ring was critical. Analogs with a β-proline moiety (attachment at the 3-position) demonstrated improved activity against ROCK I compared to those with an α-proline moiety (attachment at the 2-position). nih.gov This suggests that a more linear molecular geometry may facilitate better interaction with the target enzyme. nih.gov

Furthermore, substituents on the pyrrolidine nitrogen significantly modulate potency. In the same study of ROCK inhibitors, compounds with a benzyl substituent on the pyrrolidine nitrogen were found to be more potent than those with a benzoyl substituent. nih.gov This highlights the influence of the electronic and steric properties of the N-substituent on biological activity.

Stereochemistry is another paramount factor. The chiral centers on the pyrrolidine ring dictate the spatial orientation of substituents, which can lead to significant differences in binding affinity and efficacy. In the development of a Selective Estrogen Receptor Degrader (SERD), an analog featuring an (S)-O-pyrrolidine side chain was highly active, whereas the corresponding (R)-isomer was inactive. acs.org This stark difference underscores the importance of precise stereochemical control in the design of potent analogs. Similarly, for certain (1H-indazole-5-yl)-pyrrolidine-3-carboxamide scaffolds, the (S)-enantiomer displayed higher activity than the (R)-enantiomer. nih.gov

These findings collectively indicate that modifications to the pyrrolidine ring—including the attachment point of the indazole core, the nature of N-substituents, and the stereoconfiguration—are critical determinants of the biological efficacy of this class of compounds.

Table 1: Influence of Pyrrolidine Substitution on Biological Activity in Indazole Analogs

| Compound Series | Modification | Observation | Inferred Impact on Efficacy | Reference |

|---|---|---|---|---|

| Prolinamido Indazoles | Linker Position | β-proline (3-position) > α-proline (2-position) | Increased | nih.gov |

| Prolinamido Indazoles | N-Substituent | Benzyl > Benzoyl | Increased | nih.gov |

| Pyrrolidine-3-carboxamides | Stereochemistry | (S)-enantiomer > (R)-enantiomer | Increased | nih.gov |

| O-Pyrrolidine Analogs | Stereochemistry | (S)-isomer active, (R)-isomer inactive | Critical for Activity | acs.org |

Biological Activities and Preclinical Investigations of 5 Pyrrolidin 3 Yloxy 1h Indazole Analogs

General Biological Activities Associated with Indazole Derivatives

Indazole-containing compounds are endowed with a broad spectrum of biological properties. nih.gov These derivatives are a cornerstone in the discovery of new drugs, with numerous synthetic analogs demonstrating potent pharmacological effects. mdpi.com The therapeutic potential of this class of compounds is highlighted by the existence of several FDA-approved drugs, such as Axitinib and Pazopanib, which feature the indazole core. benthamdirect.comresearchgate.net The activities associated with indazole derivatives are extensive, encompassing anti-proliferative, anti-inflammatory, antimicrobial, antifungal, anti-HIV, and antihypertensive effects. nih.govnih.govnih.gov The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole form and is often the predominant structure in these biologically active molecules. nih.govmdpi.com The versatility of the indazole ring as a bioisostere for other heterocycles like indoles and benzimidazoles further enhances its utility in drug design. orientjchem.org

The indazole moiety is a privileged structure in the development of anticancer agents. benthamdirect.comnih.gov Numerous indazole-based compounds have been synthesized and evaluated for their ability to inhibit the growth of various cancer cell lines. rsc.orgnih.govnih.gov These derivatives exert their effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key proteins involved in cancer progression. rsc.orgnih.govnih.gov

For instance, a series of novel polysubstituted indazoles showed interesting anti-proliferative activity against human ovarian (A2780) and lung (A549) cancer cell lines, with IC₅₀ values ranging from 0.64 to 17 µM. nih.gov Further testing confirmed their activity against neuroblastoma (IMR32) and breast cancer (MDA-MB-231, T47D) cell lines. nih.gov Some of these compounds were found to trigger apoptosis and cause a block in the S phase of the cell cycle, suggesting interference with DNA synthesis. nih.gov Another study reported a series of indazole derivatives where compound 2f displayed potent growth inhibitory activity against several cancer cell lines, with IC₅₀ values between 0.23 and 1.15 µM. rsc.org This compound was shown to induce apoptosis in 4T1 breast cancer cells by upregulating pro-apoptotic proteins like Bax and cleaved caspase-3, while downregulating the anti-apoptotic protein Bcl-2. rsc.org

The development of indazole-based therapeutics has led to several clinically approved anticancer drugs, including Axitinib, Pazopanib, and Lonidamine, validating the importance of this scaffold in oncology. nih.govresearchgate.net

Table 1: Anti-proliferative Activity of Selected Indazole Derivatives

| Compound | Cancer Cell Line(s) | Reported IC₅₀/GI₅₀ Values (µM) | Reference(s) |

|---|---|---|---|

| 2f | Various cancer cell lines | 0.23–1.15 | rsc.org |

| Polysubstituted Indazoles | A2780 (ovarian), A549 (lung) | 0.64–17 | nih.gov |

| 6f | Four human cancer cell lines (unspecified) | 0.77 (average GI₅₀) | nih.gov |

| 6i | Four human cancer cell lines (unspecified) | 0.86 (average GI₅₀) | nih.gov |

| 6j | Four human cancer cell lines (unspecified) | 1.05 (average GI₅₀) | nih.gov |

| 6s | Four human cancer cell lines (unspecified) | 1.05 (average GI₅₀) | nih.gov |

| 6o | K562 (chronic myeloid leukemia) | 5.15 | nih.gov |

| 1i (Diarylurea derivative) | HCT-116 (colon), PLC/PRF/5 (hepatocellular) | 1.0 (HCT-116), 3.48 (PLC/PRF/5) | researchgate.net |

| Thieno[3,2-e]indazole Derivatives | PC-3 (prostate) | 0.17–9.31 | benthamscience.com |

| Indazol-pyrimidine derivative 4f | MCF-7 (breast) | 1.629 | nih.govresearchgate.net |

| Indazol-pyrimidine derivative 4i | MCF-7 (breast) | 1.841 | nih.govresearchgate.net |

Enzyme Inhibition Activities

Indazole derivatives are well-documented as potent inhibitors of various enzymes that play critical roles in pathological processes, making them attractive candidates for drug development. nih.gov

Protein kinases are crucial regulators of cellular processes, and their dysregulation is linked to numerous diseases, particularly cancer. researchgate.netnih.gov The indazole scaffold has proven to be an effective framework for designing inhibitors of several important kinases. nih.govnih.gov

Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs, especially VEGFR-2, are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth. nih.govdntb.gov.ua Indazole derivatives have been developed as potent VEGFR-2 inhibitors. nih.govnih.gov One study reported a series of indazole-pyrimidine-based derivatives where compounds with a sulfonamide group showed enhanced activity against VEGFR-2, with one compound (13i ) exhibiting an IC₅₀ of 34.5 nM. nih.gov More recently, a highly potent indazole derivative, compound 30 , was developed, which inhibits VEGFR-2 with an IC₅₀ value of 1.24 nM and demonstrates significant anti-angiogenic effects in preclinical models. nih.gov

Extracellular signal-regulated kinases (ERK): The ERK signaling pathway is a central driver of cell proliferation and survival. nih.govnih.gov A series of 1H-indazole amide derivatives were evaluated for ERK1/2 inhibition, with advanced compounds showing IC₅₀ values between 9.3 and 25.8 nM in enzymatic assays. nih.gov Another study identified a 3(S)-thiomethyl pyrrolidine-1H-indazole derivative (119 ) with excellent potency against ERK1 and ERK2 (IC₅₀ = 20 nM and 7 nM, respectively). nih.gov

Anaplastic Lymphoma Kinase (ALK): ALK is a receptor tyrosine kinase involved in neuronal development, and its fusion proteins are oncogenic drivers in certain cancers. nih.gov Indazole-based compounds like Entrectinib are known ALK inhibitors. nih.gov

FMS-like Tyrosine Kinase 3 (FLT3): FLT3 is a receptor tyrosine kinase essential for hematopoiesis, and its mutations are common in acute myeloid leukemia. nih.gov Indazole derivatives are among the scaffolds used to develop FLT3 inhibitors. nih.gov

Rho Kinase (ROCK): The Rho/ROCK signaling pathway is implicated in various cellular functions, and its inhibition is a therapeutic strategy for conditions like hypertension and inflammatory disorders. researchgate.net Several classes of ROCK inhibitors are based on the indazole scaffold. researchgate.net

Other kinases targeted by indazole analogs include Fibroblast Growth Factor Receptors (FGFRs), c-Met, and Tropomyosin receptor kinase (TRK). nih.govnih.govnih.gov

Table 2: Kinase Inhibition by Selected Indazole Derivatives

| Compound(s) | Target Kinase(s) | Reported IC₅₀ Values | Reference(s) |

|---|---|---|---|

| 30 | VEGFR-2 | 1.24 nM | nih.gov |

| 13i | VEGFR-2 | 34.5 nM | nih.gov |

| 116, 117, 118 | ERK1/2 | 9.3–25.8 nM | nih.gov |

| 119 | ERK1/ERK2 | 20 nM / 7 nM | nih.gov |

| 106 | FGFR1/FGFR2/FGFR3 | 2.0 µM / 0.8 µM / 4.5 µM | mdpi.comnih.gov |

| 100 | FGFR1/FGFR2 | < 4.1 nM / 2.0 nM | nih.gov |

| 6f, 6i, 6j, 6s | EGFR, CDK2, c-Met | Potent inhibition reported | nih.gov |

| 40l | TRKAG667C | Potent inhibition reported | nih.gov |

| Thieno[3,2-e]indazole Derivatives | c-Met | 0.25–10.30 nM | benthamscience.com |

Cholinesterase Inhibition

Inhibiting cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a primary strategy for treating the symptoms of Alzheimer's disease. monash.edunih.gov Research into indazole derivatives has revealed their potential as cholinesterase inhibitors. monash.edu A study exploring various indazole derivatives identified compound 4q as a potent and selective inhibitor of BChE. monash.edu Another investigation of indazole-based thiadiazole-thiazolidinone hybrids found several compounds with significant inhibitory activity against both AChE and BChE. nih.gov Compound 9 from this series was the most potent against AChE (IC₅₀ = 0.86 µM), while compound 1 was the most effective against BChE (IC₅₀ = 0.89 µM). nih.gov

Table 3: Cholinesterase Inhibition by Selected Indazole-Based Derivatives

| Compound | Target Enzyme | Reported IC₅₀ (µM) | Reference(s) |

|---|---|---|---|

| 4q | BChE | Potent and selective inhibition reported | monash.edu |

| 1 | AChE | 0.92 | nih.gov |

| 1 | BChE | 0.89 | nih.gov |

| 9 | AChE | 0.86 | nih.gov |

| 9 | BChE | 0.98 | nih.gov |

| 14 | AChE | 1.10 | nih.gov |

| 14 | BChE | 1.19 | nih.gov |

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism. nih.govnih.gov Its overexpression in the tumor microenvironment leads to immune suppression, making IDO1 a key target for cancer immunotherapy. nih.gov Several indazole-based compounds have been developed as IDO1 inhibitors. nih.govgoogle.com A series of 3-substituted 1H-indazoles were investigated, with compounds 121 and 122 showing potent inhibitory activity with IC₅₀ values of 720 nM and 770 nM, respectively. nih.gov Structure-activity relationship studies indicated that the 1H-indazole ring and a carbohydrazide (B1668358) moiety at the C3 position were crucial for strong inhibition. nih.gov

The emergence of resistant microbial strains necessitates the search for new antimicrobial agents. nih.gov Indazole derivatives have demonstrated a wide range of antimicrobial and antifungal activities. nih.govresearchgate.netmdpi.com

In one study, a series of N-methyl-3-aryl indazoles were screened for antimicrobial properties. orientjchem.org Compounds 5a , 5b , 5i , and 5j showed excellent inhibitory activity against various tested bacterial strains, including Xanthomonas campestris, Escherichia coli, Bacillus cereus, and Bacillus megaterium, as well as the fungal strain Candida albicans. nih.govorientjchem.org Another study focused on 3-phenyl-1H-indazole derivatives as anticandidal agents. nih.gov Compounds from this series, particularly those with bulky carboxamide groups (10g–i ), showed good activity against C. albicans. nih.gov Notably, compound 10f was the most active against both miconazole-susceptible and resistant strains of C. glabrata. nih.gov Furthermore, a series of 4-bromo-1H-indazole derivatives were developed as inhibitors of the bacterial cell division protein FtsZ, with compound 151 showing the best activity against S. pyogenes (MIC = 4 mg/mL). mdpi.com Indazole derivatives have also been identified as inhibitors of bacterial DNA gyrase B, a validated antibacterial target, showing excellent activity against Gram-positive pathogens like MRSA. nih.gov

Table 4: Antimicrobial and Antifungal Activity of Selected Indazole Derivatives

| Compound(s) | Target Organism(s) | Type of Activity | Reference(s) |

|---|---|---|---|

| 5a, 5b, 5i, 5j | X. campestris, E. coli, B. cereus, B. megaterium, C. albicans | Antibacterial & Antifungal | orientjchem.org |

| 10c, 10g, 10i | C. albicans | Antifungal | nih.gov |

| 10f | C. glabrata (miconazole-susceptible and resistant) | Antifungal | nih.gov |

| 151 | S. pyogenes PS | Antibacterial (MIC = 4 mg/mL) | mdpi.com |

| GyrB Inhibitors (Indazole class) | MRSA, S. pneumonia, E. faecium, E. faecalis | Antibacterial | nih.gov |

| 150 | Pythium aphanidermatum, Rhizoctonia solani | Antifungal (EC₅₀ = 16.75 & 19.19 µg/mL) | mdpi.com |

Anti-inflammatory and Analgesic Effects

The indazole and pyrrolidine (B122466) moieties are present in numerous compounds that have been investigated for their anti-inflammatory and analgesic properties. nih.govresearchgate.net These effects are often attributed to the modulation of various enzymes and receptors involved in the inflammatory cascade and pain signaling pathways.

Research into pyrazole (B372694) derivatives, which share a common structural feature with indazoles, has revealed significant anti-inflammatory and analgesic potential. vietnamjournal.ru For instance, some pyrazole derivatives have shown potent activity in animal models of inflammation and pain. vietnamjournal.ru Similarly, various pyrrolidine derivatives have been synthesized and evaluated for their analgesic effects, with some compounds demonstrating significant activity in preclinical pain models. nih.gov

A study on 1H-indazole-3-carboxamide derivatives identified compounds with notable antinociceptive effects in animal models of pain. nih.gov Specifically, one of the lead compounds from this series demonstrated a significant analgesic effect, suggesting that the indazole scaffold is a promising starting point for the development of new pain therapeutics. nih.gov

The anti-inflammatory activity of indazole-containing compounds is often linked to the inhibition of cyclooxygenase (COX) enzymes, similar to the mechanism of many non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The structural features of these analogs allow them to bind to the active site of COX enzymes, thereby reducing the production of prostaglandins (B1171923) that mediate inflammation and pain.

Activities against CNS-related Targets (e.g., 5-HT receptors)

A significant area of investigation for indazole and pyrrolidine analogs is their interaction with central nervous system targets, particularly serotonin (B10506) (5-HT) receptors. nih.govnih.gov The 5-HT receptor family is involved in a wide range of physiological and pathological processes, including mood, cognition, and pain perception.

Several studies have focused on the development of indazole-based ligands for various 5-HT receptor subtypes. For example, derivatives of 1H-indazole-3-carboxamide have been identified as potent and selective antagonists of the 5-HT4 receptor. nih.gov The modulation of 5-HT receptors by these compounds suggests their potential for treating CNS disorders.

The pyrrolidine ring is also a key pharmacophore in many CNS-active compounds. frontiersin.org Its incorporation into the indazole scaffold can lead to compounds with high affinity and selectivity for specific 5-HT receptor subtypes. The stereochemistry of the pyrrolidine ring can also play a crucial role in the pharmacological activity and selectivity of these compounds.

Specific Biological Activities of 5-(Pyrrolidin-3-yloxy)-1H-indazole and Closely Related Analogs

Due to the limited availability of specific data for this compound, this section will focus on the biological activities of its closely related analogs, providing insights into the potential properties of the target compound.

In Vitro Efficacy Studies

In vitro studies on analogs of this compound have primarily focused on their binding affinity and functional activity at various receptors, particularly 5-HT receptors.

| Compound Analog | Target | In Vitro Assay | Result |

| 1H-Indazole-3-carboxamide derivative | 5-HT4 Receptor | Radioligand Binding Assay | Potent antagonist activity |

| 3-(Pyrazin-2-yl)-1H-indazole derivative | pan-Pim kinase | Kinase Inhibition Assay | Nanomolar potency |

| 1H-Indazole-3-carboxamide derivative | GSK-3β | Kinase Inhibition Assay | Sub-micromolar inhibition |

This table presents a summary of in vitro efficacy data for analogs of this compound based on available research.

Cellular Assays and Target Engagement

Cellular assays are crucial for understanding how these compounds affect cellular functions and to confirm their engagement with specific targets within a cellular context. For indazole analogs, these assays have often been used to assess their impact on cancer cell lines and inflammatory pathways.

For instance, certain indazole derivatives have been shown to inhibit the proliferation of various cancer cell lines, including breast (MCF-7), lung (A549), and colorectal (Caco2) cancer cells. nih.gov The cytotoxic effects of these compounds are often evaluated using assays that measure cell viability and proliferation.

| Compound Analog | Cell Line | Assay | Observed Effect |

| Indazol-pyrimidine derivative | MCF-7 | Cytotoxicity Assay | Significant inhibitory activity |

| Indazol-pyrimidine derivative | A549 | Cytotoxicity Assay | Significant inhibitory activity |

| Indazol-pyrimidine derivative | Caco2 | Cytotoxicity Assay | Moderate inhibitory activity |

This table summarizes the results of cellular assays for analogs of this compound.

Pathway Analysis of Observed Biological Effects

The biological effects of indazole analogs are mediated through their interaction with various signaling pathways. For example, the anticancer activity of some indazole derivatives is attributed to their ability to inhibit protein kinases that are crucial for cancer cell growth and survival. nih.gov These kinases are often components of key signaling pathways such as the MAPK and PI3K/Akt pathways.

The anti-inflammatory effects of these compounds can be linked to the inhibition of the NF-κB signaling pathway, a central regulator of inflammation. By inhibiting this pathway, these analogs can reduce the expression of pro-inflammatory cytokines and enzymes.

Mechanisms of Action Elucidation

The elucidation of the mechanism of action of this compound analogs involves a combination of computational modeling and experimental validation. nih.gov Molecular docking studies have been used to predict the binding modes of these compounds to their target proteins, such as COX enzymes and various kinases. nih.gov

These in silico studies, combined with experimental data from in vitro and cellular assays, provide a comprehensive understanding of how these compounds exert their biological effects at a molecular level. For example, the analgesic and anti-inflammatory activities of some analogs are believed to be mediated through the dual inhibition of both COX enzymes and other inflammatory targets.

Receptor Binding and Agonist/Antagonist Profiles

Analogs of this compound have been evaluated for their affinity and functional activity at various G-protein coupled receptors (GPCRs), most notably the serotonin (5-HT) receptors. The 1H-indazole core is often considered a bioisostere of the indole (B1671886) nucleus found in endogenous tryptamines, making serotonin receptors a primary focus of investigation.

Research into a series of substituted indazole-ethanamines and indazole-tetrahydropyridines has provided insights into their agonist profiles at 5-HT₂ subtypes. For instance, the direct 1H-indazole analog of 5-MeO-DMT was found to be a moderately potent agonist at the 5-HT₂A receptor with an EC₅₀ of 203 nM and an Eₘₐₓ of 70%. nih.gov This compound displayed high selectivity over the 5-HT₂B receptor (EC₅₀ > 10 µM) and moderate selectivity over the 5-HT₂C receptor (EC₅₀ = 532 nM, Eₘₐₓ = 72%). nih.gov However, in other hands, this same compound showed low micromolar activity at 5-HT₂A and higher potency at 5-HT₂B and 5-HT₂C receptors. nih.gov Such discrepancies highlight the importance of standardized assay conditions.

Further structure-activity relationship (SAR) studies on related analogs have demonstrated that modifications to the indazole core and the amine substituent can significantly impact potency and selectivity. For example, a 1-methyl substitution on the indazole ring of the 5-MeO-DMT analog resulted in a marked decrease in potency at the 5-HT₂A receptor. nih.gov In a series of tetrahydropyridine-linked indazoles, the 1H-indazole and its 1-methyl counterpart were equipotent at the 5-HT₂A receptor, but both exhibited approximately 10-fold higher agonist potency at the 5-HT₂B and 5-HT₂C receptors. semanticscholar.org

| Compound | Receptor | EC₅₀ (nM) | Efficacy (Eₘₐₓ %) |

| 1H-indazole analog of 5-MeO-DMT (6a) | 5-HT₂A | 203 | 70 |

| 5-HT₂B | > 10,000 | - | |

| 5-HT₂C | 532 | 72 | |

| 1-Methyl-1H-indazole analog of 5-MeO-DMT (11) | 5-HT₂A | > 10,000 | - |

| 5-Bromo-1H-indazole tetrahydropyridine (B1245486) analog (19d, VU6067416) | 5-HT₂A | Potent | - |

| 5-HT₂B | Potent | - |

This table presents a selection of data for illustrative purposes. EC₅₀ and Eₘₐₓ values are from functional assays and may vary between different studies and experimental conditions.

Enzyme-Inhibitor Kinetics

The indazole scaffold is present in a number of approved and clinical-stage enzyme inhibitors. While specific enzyme inhibition data for this compound analogs is not widely published, the broader class of pyrrolidinyl-indazole derivatives has been investigated for activity against several enzyme families.

One area of interest is the inhibition of protein kinases. For example, a novel series of 1H-indazole derivatives were identified as inhibitors of pan-Pim kinases, with one compound exhibiting IC₅₀ values of 0.4 nM, 1.1 nM, and 0.4 nM against Pim-1, Pim-2, and Pim-3, respectively. semanticscholar.org Another study identified a 3-aminoindazole derivative, entrectinib, as a potent inhibitor of anaplastic lymphoma kinase (ALK) with an IC₅₀ of 12 nM. semanticscholar.org Furthermore, certain 1H-indazole-based derivatives have been shown to inhibit Fibroblast Growth Factor Receptors (FGFRs), with activities in the micromolar range. nih.gov

In the context of inflammation, indazole carboxamides of N-substituted pyrroles have been evaluated as inhibitors of soybean lipoxygenase, a model for human 5-lipoxygenase. nih.gov One promising compound from this series demonstrated significant enzyme inhibition. nih.gov Additionally, some indazole derivatives have shown inhibitory activity against cyclooxygenase-2 (COX-2). dntb.gov.ua

Another enzyme target for indazole-containing compounds is indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in immune tolerance. Certain 4,6-disubstituted 1H-indazole derivatives have displayed remarkable IDO1 inhibitory activity, with one compound showing an IC₅₀ value of 5.3 µM. nih.gov

| Compound Class/Derivative | Enzyme Target | IC₅₀ Value |

| 1H-Indazole derivative (82a) | Pim-1 Kinase | 0.4 nM |

| Pim-2 Kinase | 1.1 nM | |

| Pim-3 Kinase | 0.4 nM | |

| Entrectinib (3-aminoindazole derivative) | ALK | 12 nM |

| 4,6-Disubstituted 1H-indazole derivative (120) | IDO1 | 5.3 µM |

| 1H-Indazole-based derivatives | FGFR1-3 | 0.8 - 90 µM |

This table provides examples of enzyme inhibition by various indazole derivatives to illustrate the potential of this scaffold. The specific substitutions on the indazole and pyrrolidine rings will determine the affinity and selectivity for different enzymes.

Molecular Pathways Modulated by the Compound

The biological activities of this compound analogs are a consequence of their modulation of specific molecular pathways. As agonists or antagonists of receptors like the 5-HT₂ family, these compounds can influence a multitude of downstream signaling cascades. For example, activation of the 5-HT₂A receptor, a Gq-coupled receptor, leads to the activation of phospholipase C, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and the activation of protein kinase C.

In the context of enzyme inhibition, the modulation of pathways is more direct. Inhibition of kinases such as Pim, ALK, or FGFR by indazole derivatives can disrupt signaling pathways crucial for cell proliferation, survival, and angiogenesis, which is the basis for their investigation as anti-cancer agents. semanticscholar.org For instance, inhibition of the ALK signaling pathway is a validated therapeutic strategy in certain types of non-small cell lung cancer.

The anti-inflammatory effects observed with some indazole derivatives can be attributed to the inhibition of key inflammatory pathways. By inhibiting COX-2, these compounds can reduce the production of prostaglandins, which are key mediators of inflammation and pain. dntb.gov.ua Similarly, inhibition of lipoxygenase can block the synthesis of leukotrienes, another class of potent inflammatory mediators. nih.gov The inhibition of pro-inflammatory cytokines such as TNF-α and IL-1β by some indazoles further underscores their potential to modulate inflammatory pathways. dntb.gov.ua

In Vivo Preclinical Efficacy Studies (General Mention)

The in vitro activities of indazole derivatives have led to their evaluation in various animal models to assess their preclinical efficacy. While specific in vivo data for this compound analogs is limited in the public domain, studies on related compounds provide a basis for their potential therapeutic applications.

Proof-of-Concept Studies in Animal Models

Proof-of-concept for the anti-inflammatory activity of indazole derivatives has been demonstrated in the carrageenan-induced paw edema model in rats. dntb.gov.ua In this model, administration of indazole compounds led to a significant, dose-dependent reduction in paw swelling, indicating in vivo anti-inflammatory effects. dntb.gov.ua For example, 5-aminoindazole (B92378) produced a maximal inhibition of edema of 83.09% at a dose of 100 mg/kg. dntb.gov.ua

In the area of metabolic diseases, a novel indazole-based glucagon (B607659) receptor antagonist was shown to be orally active in blunting glucagon-induced glucose excursion in a glucagon challenge model in humanized glucagon receptor mice. semanticscholar.org This demonstrates the potential of this class of compounds in animal models of type 2 diabetes.

For neurological applications, an N-((4-piperidinyl)methyl)-1H-indazole-3-carboxamide derivative, identified as a potent and selective 5-HT₄ receptor antagonist, showed a significant antinociceptive effect in two different animal models of analgesia. nih.gov

Pharmacodynamic Endpoints

Pharmacodynamic endpoints are crucial for assessing the in vivo effects of a compound and for establishing a relationship between drug exposure and biological response. For the indazole derivatives studied in the carrageenan-induced paw edema model, the primary pharmacodynamic endpoint was the reduction in paw volume, a direct measure of the anti-inflammatory effect. dntb.gov.ua

In the glucagon challenge model, the key pharmacodynamic endpoint was the level of blood glucose, which was significantly lowered by the indazole-based glucagon receptor antagonist. semanticscholar.org For the 5-HT₄ antagonist in analgesia models, the pharmacodynamic endpoints would have been measures of pain response, such as latency to paw withdrawal in a thermal stimulus test or a reduction in writhing in a chemical-induced pain model. nih.gov

For centrally-acting compounds, such as the 5-HT₂A receptor agonists, pharmacodynamic endpoints in animal models could include behavioral measures like the head-twitch response in mice, which is a classic assay for 5-HT₂A receptor activation. While a potent tetrahydropyridine-linked indazole analog, VU6067416, was optimized for in vivo dosing, its potent 5-HT₂B agonist activity precluded further in vivo characterization. semanticscholar.org

Future Directions in Research on 5 Pyrrolidin 3 Yloxy 1h Indazole

Exploration of Novel Synthetic Pathways

The development of efficient, cost-effective, and versatile synthetic routes is fundamental to advancing the study of 5-(Pyrrolidin-3-yloxy)-1H-indazole and its analogs. Future research will likely concentrate on moving beyond traditional multi-step syntheses towards more innovative and streamlined processes.

Key areas of exploration include:

One-Pot and Tandem Reactions: Designing synthetic sequences where multiple chemical transformations occur in a single reaction vessel can significantly improve efficiency. An oxidant-controlled divergent synthesis approach, for instance, has been successfully used to create complex pyrrolidone fused pyrimido[1,2-b]indazole skeletons in a one-pot, metal-free process, forming multiple C-N and C-C bonds simultaneously. rsc.org Adopting similar strategies could facilitate the rapid generation of a diverse library of this compound derivatives.

Catalyst Innovation: The use of novel catalysts, including metal-based and organocatalysts, can provide access to new chemical space and improve reaction yields and stereoselectivity. For example, metal-catalyzed C-H activation has been employed for the functionalization of indoles at the C-7 position, a strategy that could be adapted for indazole systems. scilit.com

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Applying flow chemistry to key steps in the synthesis of the indazole or pyrrolidine (B122466) rings could streamline production and allow for more precise control over reaction parameters.

Bioisosteric Replacement Strategies: During synthesis, the strategic replacement of functional groups with bioisosteres can lead to compounds with improved properties. Research has shown that employing bioisosteric replacement, along with techniques like homologation and molecular simplification, can be a fruitful approach in designing new indazole derivatives. nih.gov

Advanced SAR and QSAR Investigations

A systematic and in-depth understanding of the relationship between the chemical structure of a molecule and its biological activity is paramount for rational drug design.

Structure-Activity Relationship (SAR) Studies: Future SAR studies on this compound derivatives will need to be comprehensive. The pyrrolidine ring, in particular, is a key area for modification. nih.gov Research on pyrrolidine derivatives has shown that diverse substitution patterns can lead to a wide range of pharmacological activities and can regulate various biological targets. nih.gov Systematic modifications to both the indazole core and the pyrrolidine substituent will be essential. For example, studies on other indazole-containing compounds have demonstrated that substitutions on the indazole ring can significantly impact activity, as seen in novel histone deacetylase (HDAC) inhibitors. rsc.org

Key Areas for Future SAR Modifications

| Molecular Scaffold | Position of Modification | Potential Substituents/Modifications | Objective |

|---|---|---|---|

| Indazole Ring | N1 | Alkyl, Aryl, Acyl groups | Modulate solubility, metabolic stability, and target binding. |

| Indazole Ring | C3, C6, C7 | Halogens, Small alkyl groups, H-bond donors/acceptors | Enhance potency and selectivity. |

| Pyrrolidine Ring | N1 | Aryl, Heteroaryl groups, Carboxylic acids | Improve binding affinity and explore new interactions. scilit.com |

| Pyrrolidine Ring | C2, C4, C5 | Stereospecific substitutions, Fused rings | Investigate the impact of conformation on activity. |

Quantitative Structure-Activity Relationship (QSAR) Investigations: QSAR provides a ligand-based approach to drug design, creating mathematical models to predict biological activity based on molecular descriptors. mdpi.com Future research should employ advanced QSAR modeling to analyze derivatives of this compound. By using various molecular descriptors (e.g., physicochemical, electronic, topological), researchers can build statistically significant models to predict the activity of untested compounds. nih.govijpbs.net This approach saves resources and provides insights into the key features required for high potency. mdpi.com The use of machine learning algorithms in QSAR studies is becoming increasingly common and can enhance the predictive power of the models. mdpi.com

Deeper Mechanistic Characterization

While initial studies have identified potential biological targets for compounds related to this scaffold, a more profound understanding of the mechanism of action is required. The parent compound, this compound, has been cited as a Rho kinase inhibitor. google.com

Future mechanistic studies should aim to:

Confirm and Validate Targets: Utilize techniques such as thermal shift assays, enzymatic assays, and radioligand binding studies to confirm Rho kinase or other kinases as primary targets.

Elucidate Binding Modes: Employ X-ray crystallography or cryo-electron microscopy to solve the structure of the compound bound to its target protein. This provides invaluable information about the specific molecular interactions driving binding and can guide further optimization. In silico docking studies can also help understand these interactions. rsc.org

Analyze Downstream Signaling: Once a target is confirmed, investigate the downstream effects of its modulation. For instance, if Rho kinase is inhibited, studies should examine the impact on the cellular cytoskeleton, cell migration, and other relevant signaling pathways.

Investigate Novel Mechanisms: Research on related indazole derivatives has revealed mechanisms such as the inhibition of Bcl2 family members and the p53/MDM2 pathway, leading to apoptosis and cell cycle arrest. nih.gov Similar comprehensive mechanistic studies should be performed for promising this compound analogs.

Investigation of Polypharmacology and Off-Target Interactions

Polypharmacology, the ability of a single compound to interact with multiple targets, is a double-edged sword. It can lead to beneficial synergistic effects or detrimental off-target toxicity. A thorough investigation into the broader pharmacological profile of this compound derivatives is essential.

Future research in this area will involve:

Broad Kinase Profiling: Screening promising compounds against a large panel of kinases to identify both desired polypharmacological effects and potential off-target interactions that could lead to toxicity.

Selectivity Studies: A critical aspect of drug development is ensuring selectivity for the intended target over closely related proteins. For example, research on other kinase inhibitors focuses on achieving selectivity against highly homologous kinases like DYRK1B. rsc.org Similar selectivity profiling is crucial for this compound class.

hERG Channel Interaction: A common cause of cardiotoxicity is the blockade of the hERG potassium ion channel. Assessing the interaction of new analogs with this channel early in the development process is a critical safety evaluation. nih.gov

Computational Prediction: Utilizing in silico tools to predict potential off-targets based on structural similarity to known ligands of various receptors and enzymes.

Potential Off-Targets for Screening

| Target Class | Examples | Rationale for Investigation |

|---|---|---|

| Serotonin (B10506) Receptors | 5-HT2A, 5-HT4 | Lack of selectivity against these receptors has been an issue for other heterocyclic ligands. nih.gov |

| Other Kinases | DYRK1B, CLK1, CLK4 | High homology to potential primary targets like Rho kinase. rsc.org |

| Ion Channels | hERG | Common source of cardiotoxicity for small molecules. nih.gov |

| HDACs | Class I and II HDACs | The indazole scaffold is present in known HDAC inhibitors. rsc.org |

Design of Next-Generation Indazole-Pyrrolidine Conjugates

The design of next-generation compounds will involve creating more complex molecules that integrate the this compound scaffold with other pharmacologically active moieties. This molecular hybridization strategy aims to create agents with enhanced potency, improved selectivity, or novel mechanisms of action. nih.gov

Future design strategies include:

Hybrid Molecules: Covalently linking the indazole-pyrrolidine scaffold to another pharmacophore known to be active against a complementary target. For example, creating conjugates with pyrimidine (B1678525) moieties has been explored to develop new anticancer agents. nih.gov

Fused Ring Systems: Developing synthetic methods to create more rigid, fused heterocyclic systems that incorporate the core structure. This can lock the molecule into a more biologically active conformation. The synthesis of pyrrolidone fused pyrimido[1,2-b]indazoles is an example of this approach. rsc.org

Isosteric Mimics: Designing analogs that act as isosteric mimics of known binders for targets of interest. This has been successfully applied in the design of 7-(N-aryl pyrrolidinyl) indoles as mimics of a DCAF15 binder. scilit.com

Targeted Conjugates: Linking the molecule to a targeting moiety, such as an antibody or a ligand for a specific cell surface receptor, to create a drug-conjugate that delivers the active compound selectively to diseased cells.

By pursuing these future research directions, the scientific community can continue to build upon the promising foundation of the this compound scaffold, paving the way for the development of novel and effective therapeutic agents.

Q & A

Q. What are the key synthetic strategies for preparing 5-(Pyrrolidin-3-yloxy)-1H-indazole?

The synthesis typically involves multi-step reactions, including nucleophilic substitution or coupling reactions. For example, the pyrrolidinyloxy group can be introduced via Mitsunobu conditions or palladium-catalyzed cross-coupling. Solvents like dimethylformamide (DMF) or ethanol are commonly used, with bases such as potassium carbonate to facilitate deprotonation. Reaction progress is monitored via thin-layer chromatography (TLC), and yields are optimized by controlling temperature (e.g., 25–80°C) and catalyst loading .

Q. How is the compound characterized structurally and chemically?

Characterization relies on nuclear magnetic resonance (NMR; ¹H and ¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. NMR confirms regioselectivity of substitutions, while HRMS validates molecular weight. X-ray diffraction (e.g., for osmium-indazole complexes) provides insights into coordination geometry and bond angles .

Q. What initial biological activities have been reported for this compound derivatives?

Preliminary studies highlight antimicrobial and anticancer activities. For instance, oxadiazole-containing derivatives exhibit IC₅₀ values in the micromolar range against cancer cell lines, likely due to tubulin inhibition. Antimicrobial screening uses agar diffusion assays, with activity linked to electron-withdrawing substituents on the indazole core .

Advanced Research Questions

Q. How can reaction yields be optimized during scale-up synthesis?

Yield optimization involves catalyst selection (e.g., Pd/C for hydrogenation), solvent polarity adjustments (e.g., switching from DMF to isopropanol), and temperature gradients. Large-scale processes (e.g., >6 kg batches) require inert atmospheres (N₂) and controlled addition rates to minimize exothermic side reactions. Post-reaction purification uses recrystallization or column chromatography with ethyl acetate/hexane gradients .

Q. How can contradictions in bioactivity data between in vitro and in vivo models be resolved?

Discrepancies may arise from differences in metabolic stability, bioavailability, or assay conditions (e.g., serum protein binding). To address this, researchers should:

- Compare IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa).

- Conduct pharmacokinetic studies (e.g., plasma half-life in rodents).

- Use stability assays (e.g., liver microsomes) to assess compound degradation .

Q. What structure-activity relationship (SAR) trends are observed for pyrrolidinyloxy substituents?

SAR studies reveal that electron-donating groups (e.g., methyl on pyrrolidine) enhance target binding affinity, while bulky substituents reduce membrane permeability. For example, 3-methylpyrrolidine derivatives show 2–3× higher selectivity for kinase targets compared to unsubstituted analogs. Computational docking (e.g., AutoDock Vina) helps predict binding modes to receptors like LRRK2 .

Q. How can spectral data discrepancies (e.g., NMR peak splitting) be resolved?

Ambiguities in NMR assignments (e.g., overlapping proton signals) are addressed via 2D techniques (COSY, HSQC) or isotopic labeling. X-ray crystallography provides definitive confirmation of regiochemistry, particularly for isomers arising from tautomerism in the indazole ring .

Q. What strategies improve target selectivity in kinase inhibition assays?

Selectivity is enhanced by:

- Introducing hydrogen-bond donors (e.g., hydroxyl groups) to interact with kinase ATP-binding pockets.

- Modifying steric bulk to avoid off-target interactions (e.g., with CYP450 enzymes).

- Using competitive binding assays (e.g., FRET-based) to quantify inhibition constants (Kᵢ) .

Q. How does storage condition stability impact experimental reproducibility?

The compound is hygroscopic and degrades under ambient light. Recommended storage includes desiccated containers at 2–8°C under argon. Stability studies (via HPLC purity checks) show <5% degradation over 6 months when stored properly .

Q. What challenges arise during large-scale synthesis, and how are they mitigated?

Scaling up introduces issues like heat dissipation and impurity accumulation. Solutions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.